molecular formula C14H12N2O4S B12130163 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)furan-2-carboxamide CAS No. 773153-51-8

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)furan-2-carboxamide

Cat. No.: B12130163
CAS No.: 773153-51-8
M. Wt: 304.32 g/mol
InChI Key: YRAAFUYLFOKEGT-UHFFFAOYSA-N
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Description

    N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)furan-2-carboxamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Substitution reactions: Due to the presence of the bromobenzenesulfonamide group, it can participate in nucleophilic substitution reactions.

        Oxidation and reduction reactions: The benzodioxane ring and the carbamothioyl group are susceptible to redox processes.

        Common reagents: Alkyl/aralkyl halides, DMF, and LiH.

        Major products: The N-substituted derivatives (5a–5n) .

  • Scientific Research Applications

      Medicine: Investigate its potential as an Alzheimer’s disease therapeutic agent.

      Chemistry: Explore its reactivity and applications in organic synthesis.

      Biology: Investigate its effects on cellular processes.

      Industry: Assess its potential in drug development or materials science.

  • Mechanism of Action

    • The exact mechanism is not fully elucidated, but it likely involves interactions with specific molecular targets or pathways related to Alzheimer’s disease.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzodioxane, furan, and carbamothioyl groups sets it apart.

      Similar compounds: Explore other benzodioxane derivatives, such as (Fig.

    Properties

    CAS No.

    773153-51-8

    Molecular Formula

    C14H12N2O4S

    Molecular Weight

    304.32 g/mol

    IUPAC Name

    N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)furan-2-carboxamide

    InChI

    InChI=1S/C14H12N2O4S/c17-13(11-2-1-5-18-11)16-14(21)15-9-3-4-10-12(8-9)20-7-6-19-10/h1-5,8H,6-7H2,(H2,15,16,17,21)

    InChI Key

    YRAAFUYLFOKEGT-UHFFFAOYSA-N

    Canonical SMILES

    C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CO3

    solubility

    40.3 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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